Gly-Phe-Arg

Pheromone Mimicry Crustacean Behavior Tripeptide Agonist

Researchers studying mud-crab pumping behavior often face narrow concentration windows that limit dose-response studies. Gly-Phe-Arg (GFR) solves this with superpotent agonism spanning three orders of magnitude (10⁻²¹-10⁻¹⁹ M), providing greater latitude than Gly-Met-Arg or Gly-Ile-Arg. - Extended concentration-response window for behavioral assays and aquaculture triggers. - Sequence-specific control for ACE/DPP-IV inhibition studies (distinct from Phe-Gly-Arg). - Cathepsin L5 substrate for P2 specificity profiling. Supplied as ≥98% HPLC pure peptide; shipped under cold chain for stability.

Molecular Formula C17H26N6O4
Molecular Weight 378.4 g/mol
Cat. No. B10799672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Phe-Arg
Molecular FormulaC17H26N6O4
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN
InChIInChI=1S/C17H26N6O4/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t12-,13-/m0/s1
InChIKeyFXLVSYVJDPCIHH-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gly-Phe-Arg (GFR) Research & Procurement Guide


Gly-Phe-Arg (GFR) is a synthetic tripeptide composed of glycine, phenylalanine, and arginine. It serves as a superpotent mimic of the mud-crab (Rhithropanopeus harrisii) pumping pheromone [1]. In addition, its sequence places it within a family of tripeptide chromogenic substrates (e.g., H-D-PhGly-Phe-Arg) used to map the active sites of serine proteases, including thrombin and kallikrein [2]. The compound is also a substrate for certain cathepsins, such as cathepsin L5 [3].

Pheromone mimicry behavioral studies (reported superpotent agonist)
Serine protease substrate mapping (chromogenic tripeptide family)
Cathepsin L5 substrate specificity studies

Why Gly-Phe-Arg Cannot Be Substituted


Generic substitution of Gly-Phe-Arg with other Gly-X-Arg tripeptides is not scientifically justifiable due to profound, sequence-dependent differences in biological potency and functional activity. In pheromone mimicry, the identity of the central hydrophobic residue (X) dictates the concentration range for superpotent agonism, with Gly-Phe-Arg demonstrating a unique and extended active concentration window compared to its analogs [1]. In protease assays, the S2 subsite of enzymes like thrombin and cathepsins exhibits strict specificity for the P2 residue; replacing phenylalanine with other amino acids or altering the sequence order (e.g., Phe-Gly-Arg) dramatically alters substrate recognition, catalytic efficiency (kcat/Km), and even converts a substrate into an enzyme inhibitor [2][3]. These differences are not marginal and directly impact experimental outcomes in behavioral, enzymatic, and inhibitory studies.

Central hydrophobic residue (Phe) Determines agonism concentration window; substitution with other X residues may shift response profile significantly.
Protease S2 subsite specificity P2-Phe impairs thrombin reactivity; preferred substrates contain P2-Gly. Sequence alteration can convert substrate to inhibitor.
Sequence reversal (GFR vs FGR) Phe-Gly-Arg acts as ACE/DPP-IV inhibitor; functional profile not interchangeable with Gly-Phe-Arg for pheromone or protease studies.

Gly-Phe-Arg Comparative Evidence


Extended Agonism Range in Mud-Crab Pumping

In a direct head-to-head comparison of synthetic tripeptide pheromone mimics, Gly-Phe-Arg (GFR) exhibited a broader concentration range of superpotent agonism compared to its closest analogs, Gly-Met-Arg (GMR) and Gly-Ile-Arg (GIR). While GMR was active at 10⁻²⁰ and 10⁻¹⁹ M, and GIR was a significant agonist only at 10⁻¹⁷ and 10⁻¹⁶ M, GFR demonstrated statistically significant activity across three orders of magnitude, from 10⁻²¹ to 10⁻¹⁹ M [1]. This wider active window indicates greater experimental flexibility and robustness for behavioral assays.

Agonism Range
Head-to-head
10⁻²¹ – 10⁻¹⁹ M (GFR) vs. 10⁻²⁰–10⁻¹⁹ M (GMR) and 10⁻¹⁷–10⁻¹⁶ M (GIR)
Supports wide-range dose-response design in behavioral assays
Crab pumping in vivo assay; reported superpotent agonism context
Pheromone Mimicry Crustacean Behavior Tripeptide Agonist

Sequence Reversal Effects on ACE Inhibition

A direct sequence reversal from Gly-Phe-Arg (GFR) to Phe-Gly-Arg (FGR) results in a complete change in biological function. While GFR is a superpotent agonist in crustacean behavioral assays, FGR has been characterized and patented as an angiotensin-converting enzyme (ACE) inhibitor. FGR inhibits ACE with an IC50 of 66.982 μM and DPP-IV with an IC50 of 46.22 mM [1]. This demonstrates that the GFR sequence is not an ACE inhibitor at comparable concentrations and that FGR cannot substitute for GFR in pheromone studies. The specific sequence order is critical for the intended application.

ACE Activity
Cross-study
GFR: no ACE inhibition; FGR (reverse sequence): IC50 66.982 μM
Sequence reversal alters function to enzyme inhibitor; confirms sequence-specificity
Patent-reported ACE and DPP-IV inhibition
ACE Inhibitor DPP-IV Inhibitor Sequence-Activity Relationship

Thrombin S2 Subsite: P2 Residue Specificity

Thrombin's S2 subsite exhibits a strong preference for substrates with a P2 glycine over a P2 phenylalanine. In active-site mapping studies using tripeptide substrates (Z-AA-Gly-Arg-NA vs. Z-AA-Phe-Arg-NA), substrates containing Gly at P2 were generally preferred by thrombin. For example, the best thrombin substrate in the series was Z-Lys-Gly-Arg-NA [1]. The presence of phenylalanine at the P2 position, as in Gly-Phe-Arg, is known to impair reactivity with thrombin by >150-fold compared to a P2 glycine [2]. This class-level inference highlights that Gly-Phe-Arg is a poor thrombin substrate, and its use in thrombin assays would be inappropriate compared to Gly-containing analogs like Tos-Gly-Pro-Arg (Chromozym TH).

Thrombin Substrate Fit
Class-level
P2-Phe impairs thrombin reactivity >150-fold vs P2-Gly
Poor thrombin substrate; class-level S2 subsite inference
Directs toward Gly-containing substrates for thrombin assays
Thrombin Serine Protease Substrate Specificity Coagulation

Gly-Phe-Arg Application Scenarios


Crustacean Pheromone Behavioral Assays

Gly-Phe-Arg is the compound of choice for investigating mud-crab pumping behavior, particularly when an extended concentration-response window is required. Its activity across three orders of magnitude (10⁻²¹ to 10⁻¹⁹ M) provides greater experimental latitude than Gly-Met-Arg or Gly-Ile-Arg. This makes it suitable for dose-response studies and for applications in aquaculture where a reliable behavioral trigger is needed [1].

Thrombin Activity Assay Exclusion

Based on class-level evidence of thrombin's S2 subsite preference, Gly-Phe-Arg is an unsuitable substrate for thrombin assays. Its use would result in negligible or highly impaired hydrolysis (>150-fold lower than Gly-containing substrates). Researchers should instead procure Gly-containing tripeptide substrates like Tos-Gly-Pro-Arg-pNA (Chromozym TH) for this purpose [2][3].

ACE & DPP-IV Inhibition Negative Control

Given that the reverse-sequence analog Phe-Gly-Arg (FGR) is a characterized inhibitor of ACE (IC50 = 66.982 μM) and DPP-IV (IC50 = 46.22 mM), Gly-Phe-Arg serves as a critical sequence-specific control. Its lack of inhibitory activity at comparable concentrations validates that the observed inhibition by FGR is sequence-dependent and not a general property of tripeptides containing these amino acids [4].

Cathepsin L5 Substrate Specificity

The derivative Tosyl-Gly-Phe-Arg-AMC is a known substrate for cathepsin L5. The native Gly-Phe-Arg sequence can be utilized in studies probing the P2 specificity of this protease, particularly in contrast to substrates containing proline at P2, which are not efficiently cleaved. This allows for differentiation between cathepsin L5 and other cathepsins (L1, L2, L3) [5].

Application
Selection Property
Validation Focus
Crustacean pheromone behavioral assays
Extended concentration-response window
Behavioral response robustness across dose range
Thrombin substrate assay exclusion
S2 subsite glycine preference
Thrombin reactivity validation with Gly-containing substrates
ACE/DPP-IV inhibition sequence control
Sequence-dependent inhibitory activity
ACE/DPP-IV inhibition assay context
Cathepsin L5 substrate studies
P2 phenylalanine specificity
Cathepsin L5 cleavage efficiency vs other cathepsins

Technical Documentation Hub

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43 linked technical documents
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